molecular formula C10H15NO2 B3074060 2-Amino-3-(2-methoxyphenyl)propan-1-ol CAS No. 1018665-73-0

2-Amino-3-(2-methoxyphenyl)propan-1-ol

Cat. No.: B3074060
CAS No.: 1018665-73-0
M. Wt: 181.23 g/mol
InChI Key: RANUGARSDWUCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H15NO2. It is a white to yellow solid that is commonly used in various chemical and pharmaceutical applications. The compound is characterized by the presence of an amino group, a methoxyphenyl group, and a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with nitromethane to form 2-methoxy-β-nitrostyrene, which is then reduced to 2-methoxyphenylpropan-1-amine. This intermediate is subsequently converted to the final product through a reductive amination process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-3-(2-methoxyphenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-methoxyphenyl)propan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

2-amino-3-(2-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-5,9,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANUGARSDWUCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(2-methoxyphenyl)propan-1-ol
Reactant of Route 2
2-Amino-3-(2-methoxyphenyl)propan-1-ol
Reactant of Route 3
2-Amino-3-(2-methoxyphenyl)propan-1-ol
Reactant of Route 4
2-Amino-3-(2-methoxyphenyl)propan-1-ol
Reactant of Route 5
2-Amino-3-(2-methoxyphenyl)propan-1-ol
Reactant of Route 6
2-Amino-3-(2-methoxyphenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.